3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

EGFR-TK inhibition Anticancer quinoline derivatives MCF-7 cells

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride (CAS 2097915-83-6) is a synthetic quinoline derivative featuring a 4-(4-ethylpiperazin-1-yl) substituent, a 3-benzoyl group, and a 6-ethoxy group. It belongs to a class of 4-piperazinylquinoline compounds being actively investigated for anticancer applications, particularly as potential EGFR-TK inhibitors.

Molecular Formula C24H28ClN3O2
Molecular Weight 425.96
CAS No. 2097915-83-6
Cat. No. B2638961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride
CAS2097915-83-6
Molecular FormulaC24H28ClN3O2
Molecular Weight425.96
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OCC.Cl
InChIInChI=1S/C24H27N3O2.ClH/c1-3-26-12-14-27(15-13-26)23-20-16-19(29-4-2)10-11-22(20)25-17-21(23)24(28)18-8-6-5-7-9-18;/h5-11,16-17H,3-4,12-15H2,1-2H3;1H
InChIKeyLYSBIMFTZGTESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride: Structural and Pharmacological Context for Procurement


3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride (CAS 2097915-83-6) is a synthetic quinoline derivative featuring a 4-(4-ethylpiperazin-1-yl) substituent, a 3-benzoyl group, and a 6-ethoxy group. It belongs to a class of 4-piperazinylquinoline compounds being actively investigated for anticancer applications, particularly as potential EGFR-TK inhibitors [1]. The compound's structure places it within a well-defined chemical series explored in recent medicinal chemistry literature for anti-breast cancer activity [1].

Procurement Risks of Interchanging 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride with Generic Quinoline Analogs


Generic substitution is not scientifically valid for 4-piperazinylquinoline derivatives due to the extreme sensitivity of biological activity to the nature of the 4-position substituent. Replacing the 4-(4-ethylpiperazin-1-yl) group with a piperidine or morpholine moiety yields compounds with profoundly different pharmacological profiles. In a 2024 study, a series of quinoline derivatives with varied piperazine substitutions was synthesized, and the most potent EGFR-TK inhibitor, compound 8i, achieved 87.5% inhibition [1]. This demonstrates that the specific substituent pattern—including the ethylpiperazine moiety—is a critical determinant of target engagement and cannot be assumed functionally equivalent across similar quinoline scaffolds [1].

Quantitative Differentiation of 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride Against Structural Analogs


EGFR-TK Inhibitory Potency Advantage of the Ethylpiperazine Substituent Class

In a direct head-to-head comparison within a synthesized series, a structurally analogous 4-piperazinylquinoline (compound 8i) bearing an electron-donating substituent on the piperazine ring exhibited the highest EGFR-TK enzyme inhibition at 87.5% [1]. The target compound, featuring a 4-ethylpiperazin-1-yl group, belongs to the same structural class and is predicted to show superior target engagement compared to the unsubstituted piperazine or piperidine analogs evaluated in the same study [1]. Direct quantitative data for the exact target compound are not available in the primary literature, but its structural homology to the most potent derivative in the series supports a class-level inference of enhanced potency.

EGFR-TK inhibition Anticancer quinoline derivatives MCF-7 cells

Optimal Research Applications for 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride


EGFR-Targeted Anticancer Drug Discovery

This compound is suitable as a lead-like molecule or chemical probe in EGFR-TK inhibitor programs [1]. Its 4-ethylpiperazine substituent places it within a series where the most potent analog achieved 87.5% EGFR-TK inhibition, providing a rationale for its use in structure-activity relationship (SAR) studies aimed at optimizing anti-breast cancer activity [1].

Negative Control or Specificity Tool for Kinase Profiling

Given that small changes in the piperazine substituent drastically alter potency within the quinoline series [1], this compound can serve as a critical negative control or selectivity marker in kinase profiling panels. Its expected differential activity relative to the 4-methylpiperazine or 4-phenylpiperazine analogs can help deconvolute target engagement in complex biological systems [1].

In Vivo PoC for Piperazinylquinoline Derivatives

The reference study includes in vivo evaluation in a DMBA-induced rat model for the lead compound of this series [1]. This compound, as a close structural analog, can be procured alongside the lead for comparative in vivo efficacy and pharmacokinetic studies to establish whether the 4-ethyl substituent offers any ADME or toxicity advantages.

Quote Request

Request a Quote for 3-Benzoyl-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.